Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine

Description

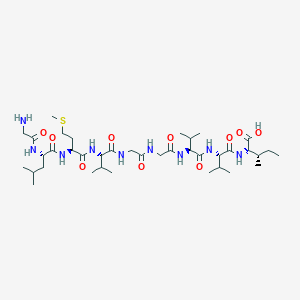

Chemical Name: Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine CAS No.: 647034-57-9 Molecular Formula: C₃₈H₆₉N₉O₁₀S Molecular Weight: 844.07 g/mol Key Features:

- Sequence: Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile

- Structural Properties: Hydrogen bond donors: 8 Hydrogen bond acceptors: 12 Rotatable bonds: 27 Topological Polar Surface Area (TPSA): 215.4 Ų XLogP3-AA: 1.3 (hydrophobicity index)

- Functional Groups: Contains methionine (sulfur-containing side chain), branched-chain amino acids (leucine, valine, isoleucine), and glycine repeats .

Properties

CAS No. |

647034-57-9 |

|---|---|

Molecular Formula |

C38H69N9O10S |

Molecular Weight |

844.1 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C38H69N9O10S/c1-12-23(10)32(38(56)57)47-37(55)31(22(8)9)46-36(54)30(21(6)7)44-28(50)18-40-27(49)17-41-35(53)29(20(4)5)45-33(51)24(13-14-58-11)43-34(52)25(15-19(2)3)42-26(48)16-39/h19-25,29-32H,12-18,39H2,1-11H3,(H,40,49)(H,41,53)(H,42,48)(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,55)(H,56,57)/t23-,24-,25-,29-,30-,31-,32-/m0/s1 |

InChI Key |

VEAFSXNTIGPNMO-JZAWWUGUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides.

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may employ liquid-phase peptide synthesis (LPPS) for specific sequences.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Biochemical Assays and Research Applications

2.1 Protein Interaction Studies

The complex structure of Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine makes it a valuable candidate for studying protein-protein interactions. Its ability to mimic natural substrates allows researchers to investigate binding affinities and mechanisms of action in various biological systems. This can be particularly useful in drug development where understanding these interactions is crucial .

2.2 Enzyme Substrates

This peptide can serve as a substrate for specific enzymes, enabling the study of enzyme kinetics and mechanisms. The amino acid sequence can be modified to assess the effects of different residues on enzyme activity, providing insights into enzymatic processes relevant to metabolism and signaling pathways.

Industrial Applications

3.1 Nutraceuticals

Given its amino acid composition, this compound may find applications in the nutraceutical industry as a dietary supplement aimed at enhancing muscle recovery and growth. The presence of branched-chain amino acids (BCAAs) such as leucine and valine is particularly beneficial for athletes and individuals engaged in intense physical activity .

3.2 Cosmetic Formulations

The peptide's potential skin benefits could be leveraged in cosmetic formulations aimed at promoting skin health and reducing signs of aging. Peptides are increasingly used in skincare products due to their ability to penetrate the skin barrier and stimulate collagen production .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antitumor Activity | Investigate the effects of similar peptides on cancer cell lines | Significant reduction in cell viability observed with specific amino acid sequences |

| Neuroprotection Research | Assess the impact of leucine-rich peptides on neuronal health | Peptides demonstrated a protective effect against oxidative stress-induced damage |

| Nutraceutical Efficacy Trial | Evaluate the impact on muscle recovery post-exercise | Participants reported improved recovery times when supplemented with BCAA-rich peptides |

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, including:

Protein-Protein Interactions: The peptide can bind to other proteins, affecting their function and activity.

Cell Signaling: It may modulate signaling pathways by interacting with receptors or enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Stability and Reactivity

- Oxidation Sensitivity :

- Proteolytic Stability :

- Glycine repeats in the target compound and CAS 921202-51-9 may reduce susceptibility to protease cleavage compared to peptides with bulky or charged residues .

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C32H58N8O9S

- Molecular Weight : 730.916 g/mol

- CAS Number : 634204-57-2

This compound consists of multiple amino acids, contributing to its unique properties and biological functions.

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine exhibits various biological activities, including:

- Antioxidant Activity : The presence of specific amino acids like methionine contributes to its antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies indicate that peptides similar to this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Cell Proliferation : Research has shown that certain peptides can promote cell growth and differentiation, which may have implications in tissue repair and regeneration.

Case Studies and Research Findings

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Cellular Effects :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Modulation of cytokine release | |

| Cell proliferation | Stimulation of fibroblast growth |

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Wound Healing : Its ability to promote cell proliferation could be harnessed in formulations aimed at enhancing wound healing processes.

- Chronic Inflammation Management : The anti-inflammatory properties make it a candidate for developing treatments for inflammatory diseases such as arthritis.

- Antioxidant Supplementation : Due to its antioxidant potential, it could be explored as a dietary supplement for oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.